

DNP-X, SE: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-X, SE, chemically known as 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester, is a versatile amine-reactive labeling reagent with significant applications in biological research and diagnostics.[1][2][3] Its utility stems from two primary properties: the dinitrophenyl (DNP) group acts as a hapten, enabling sensitive detection with anti-DNP antibodies, and it can function as an effective quencher in Förster Resonance Energy Transfer (FRET) based assays. [1][2][3][4]

This technical guide provides an in-depth overview of **DNP-X**, **SE**, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in immunoassays and oxidative stress detection. The inclusion of a seven-atom aminohexanoyl spacer ('X') between the DNP moiety and the succinimidyl ester group enhances the accessibility of the DNP hapten for antibody binding.[5]

Core Properties and Specifications

DNP-X, SE is a valuable tool for covalently labeling proteins, peptides, and amine-modified oligonucleotides. The succinimidyl ester (SE) group reacts efficiently with primary amines under slightly basic conditions to form stable amide bonds.[6]

Chemical and Physical Properties



Property	Value	Reference
Full Chemical Name	6-(2,4- Dinitrophenyl)aminohexanoic acid, succinimidyl ester	[1][2]
Molecular Weight	394.34 g/mol	[3]
CAS Number	82321-04-8	[1]
Appearance	Yellow crystalline solid	[7]
Solubility	Soluble in anhydrous DMSO or DMF	[1]
Absorption Maximum (λmax)	360-400 nm	[1]

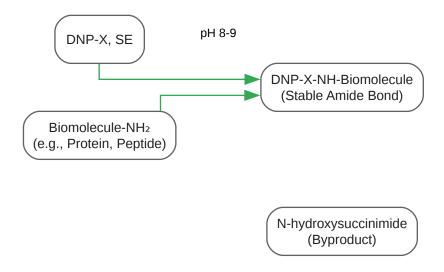
Storage and Handling

Condition	Recommendation	Reference
Storage Temperature	-20°C, protected from light and moisture	[1]
Stock Solution Stability	Prepare fresh in anhydrous DMSO or DMF. Solutions are unstable.	[1][3]
Long-term Storage of Stock	Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month (protect from light).	[2]

Mechanism of Action and Reaction Scheme

The primary utility of **DNP-X, SE** lies in its ability to covalently attach the DNP hapten to biomolecules. The succinimidyl ester is a highly reactive group that readily acylates primary amines, such as the N-terminus of proteins or the epsilon-amine of lysine residues.





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Caption: Reaction of **DNP-X**, **SE** with a primary amine on a biomolecule.

Experimental Protocols General Protocol for Protein Labeling

This protocol is a general guideline for labeling antibodies (e.g., IgG) and can be adapted for other proteins.

Materials:

- DNP-X, SE
- Anhydrous DMSO or DMF
- Protein to be labeled (at a concentration of 2-10 mg/mL)
- Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[1]
- Purification column (e.g., gel filtration)

Procedure:



- Prepare the Protein: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[8]
- Prepare DNP-X, SE Stock Solution: Immediately before use, dissolve DNP-X, SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
- Reaction: While stirring, slowly add a 10-20 fold molar excess of the DNP-X, SE solution to the protein solution.[1]
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]
- Purification: Remove unreacted **DNP-X**, **SE** and byproducts by gel filtration or dialysis against an appropriate buffer (e.g., PBS).[1]

General Protocol for Amine-Modified Oligonucleotide Labeling

Materials:

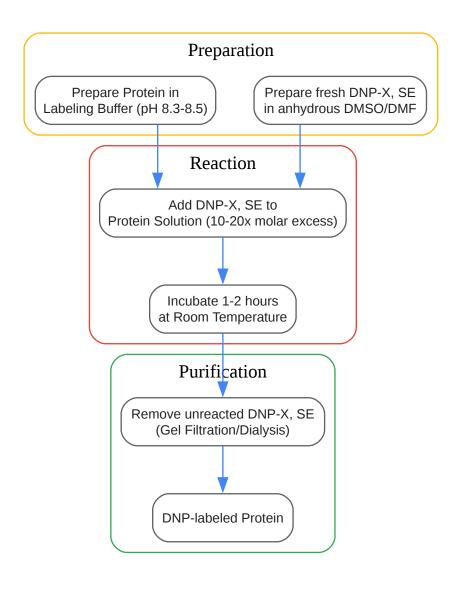
- DNP-X, SE
- Anhydrous DMSO
- · Amine-modified oligonucleotide
- Labeling Buffer: 0.1 M tetraborate buffer, pH 8.5[9]

Procedure:

- Prepare Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer.
- Prepare DNP-X, SE Solution: Dissolve 160 μg of DNP-X, SE in DMSO for every 100 μg of oligonucleotide.[6][9]
- Reaction: Add the **DNP-X**, **SE** solution to the oligonucleotide solution and mix well.
- Incubation: Incubate for 1 hour at room temperature.



 Purification: Purify the labeled oligonucleotide from the reaction mixture using ethanol precipitation followed by gel electrophoresis or reverse-phase HPLC.[8]



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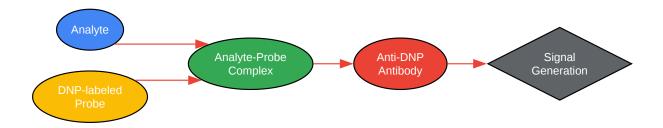
Caption: Workflow for labeling a protein with DNP-X, SE.

Applications in Research Immunoassays

A primary application of **DNP-X**, **SE** is in the development of immunoassays. Biomolecules labeled with DNP can be detected with high sensitivity using anti-DNP antibodies. This is



particularly useful when a direct antibody to the target molecule is not available or when developing a universal detection system.



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Caption: Detection of an analyte using a DNP-labeled probe and an anti-DNP antibody.

Förster Resonance Energy Transfer (FRET)

DNP-X, SE can act as an excellent FRET quencher, particularly when paired with donor fluorophores such as tryptophan (Trp) or tyrosine (Tyr).[1][2][3][4] This property is leveraged in the design of FRET-based assays for monitoring enzymatic activity, such as proteases. In a typical assay, a peptide substrate is labeled with a donor fluorophore and DNP as the quencher. Cleavage of the peptide by a protease separates the donor and quencher, resulting in an increase in fluorescence.

FRET Pair	Förster Distance (R₀)	Reference
MCA/DNP	36.5 Å	[10]
ACC/DNP	34.7 Å	[10]

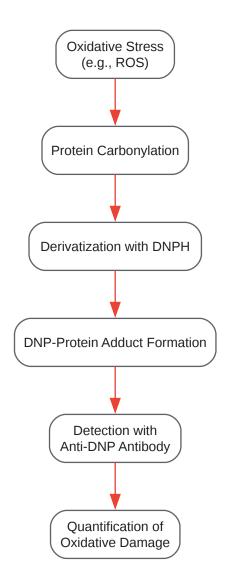
MCA: (7-Methoxycoumarin-4-yl)acetyl; ACC: 7-amino-4-carbamoylmethylcoumarin

Detection of Oxidative Stress

While **DNP-X**, **SE** itself is not a direct probe for oxidative stress, the DNP hapten is central to a common method for detecting protein carbonylation, a marker of oxidative damage. In this method, carbonylated proteins are derivatized with 2,4-dinitrophenylhydrazine (DNPH), which



introduces a DNP moiety onto the protein. These DNP-adducts can then be detected using anti-DNP antibodies in techniques like ELISA or Western blotting.[11]



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